

commercial availability of 4-(Aminomethyl)pyridin-2(1H)-one

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Compound of Interest

Compound Name: 4-(Aminomethyl)pyridin-2(1H)-one

Cat. No.: B111612

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An In-depth Technical Guide on 4-(Aminomethyl)pyridin-2(1H)-one

Introduction

4-(Aminomethyl)pyridin-2(1H)-one and its salts are heterocyclic organic compounds belonging to the pyridinone family. These compounds serve as versatile building blocks in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and general synthetic approaches for 4-(Aminomethyl)pyridin-2(1H)-one, tailored for researchers, scientists, and drug development professionals.

Chemical Identification

Proper identification of a chemical compound is crucial for procurement and experimental use. The key identifiers for 4-(Aminomethyl)pyridin-2(1H)-one and its common salt forms are listed below.

Identifier	4-(Aminomethyl)pyridin-2(1H)-one	4-(Aminomethyl)pyridin-2(1H)-one hydrochloride	4-(Aminomethyl)-1H-pyridin-2-one; dihydrochloride
CAS Number	131052-82-9[1]	943751-21-1[2][3]	1282672-41-6[4]
Molecular Formula	C6H8N2O[1]	C6H9ClN2O[2]	C6H10Cl2N2O[4]
Molecular Weight	124.14 g/mol [1]	160.6 g/mol [2]	197.06 g/mol [4]
Synonyms	4-(aminomethyl)-1,2-dihydropyridin-2-one, 4-(AMINOMETHYL)PYRIDIN-2-OL[1]	-	-

Commercial Availability

4-(Aminomethyl)pyridin-2(1H)-one is available from various chemical suppliers, typically for research and development purposes. The availability and pricing vary between suppliers and are subject to change. Below is a summary of representative commercial sources.

Supplier	Product Name	Purity	Quantity	Price (USD)
TRC	4-(Aminomethyl)-2(1H)-pyridinone	-	50 mg	\$60.00[1]
TRC	4-(Aminomethyl)-2(1H)-pyridinone	-	500 mg	\$385.00[1]
SynQuest Laboratories	4-(Aminomethyl)-2(1H)-pyridinone	-	1 g	\$375.00[1]
Crysdot	4-(Aminomethyl)pyridin-2(1H)-one	95+%	1 g	\$290.00[1]
Chemenu	4-(aminomethyl)-1,2-dihydropyridin-2-one	97%	1 g	\$275.00[1]
Chemenu	4-(aminomethyl)-1,2-dihydropyridin-2-one	97%	5 g	\$825.00[1]
Chemenu	4-(aminomethyl)-1,2-dihydropyridin-2-one	97%	10 g	\$1375.00[1]
Alichem	4-(Aminomethyl)pyridin-2(1H)-one	-	5 g	\$1683.67[1]
Alichem	4-(Aminomethyl)pyridin-2(1H)-one	-	10 g	\$2244.22[1]

Alichem	4-(Aminomethyl)pyridin-2(1H)-one	-	25 g	\$4044.56[1]
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Note: Prices are indicative and were sourced at the time of this guide's compilation. Please consult supplier websites for current pricing and availability.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-(Aminomethyl)pyridin-2(1H)-one**. These values are computationally derived and should be considered as estimates.

Property	Value
Boiling Point	356.5 ± 34.0 °C[1]
Density	1.146 ± 0.06 g/cm ³ [1]
pKa	11.74 ± 0.10[1]
LogP	0.94620[1]
XLogP3	-1.4[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	2[1]
Rotatable Bond Count	1[1]
Exact Mass	124.063662883[1]
Polar Surface Area (PSA)	59.14 Å ² [1]

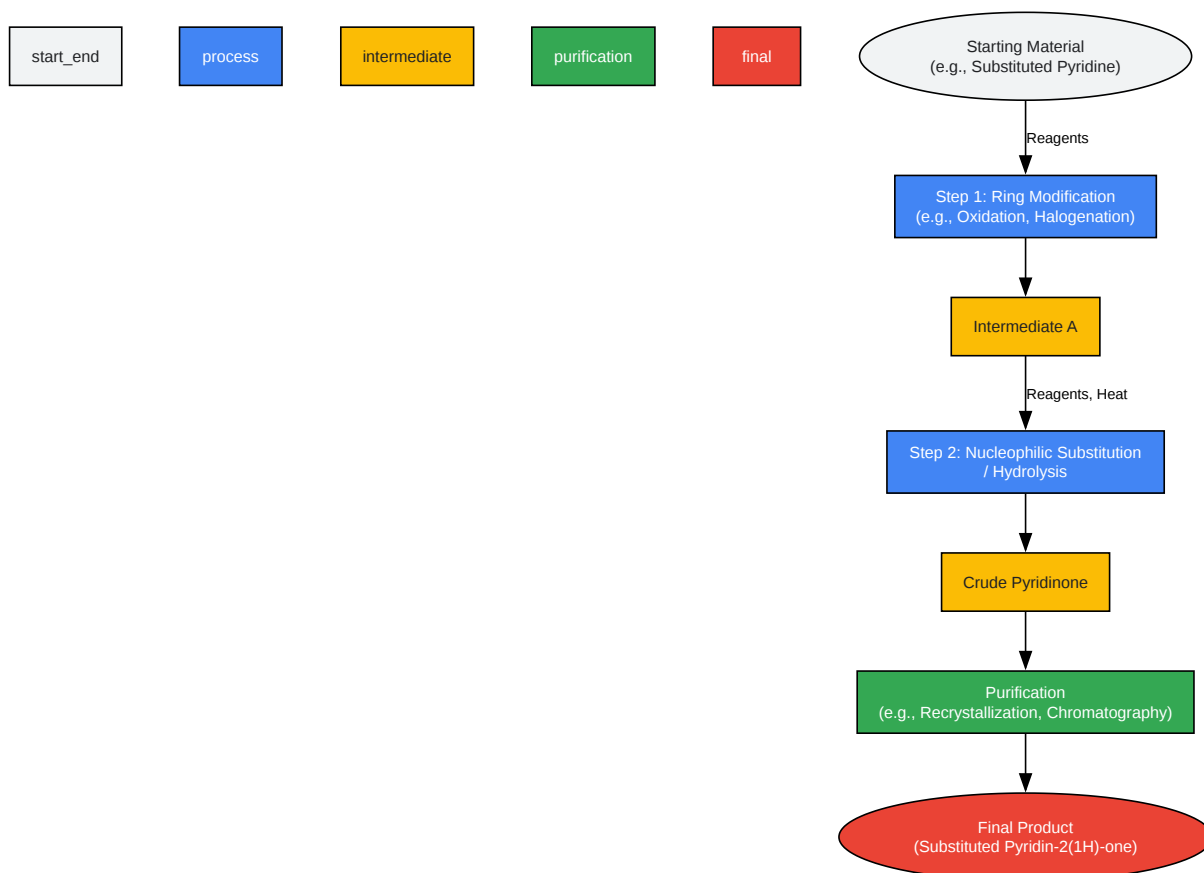
Experimental Protocols: Synthetic Approaches

While specific, detailed synthesis protocols for **4-(aminomethyl)pyridin-2(1H)-one** are not readily available in the provided search results, general methods for the synthesis of substituted pyridin-2(1H)-ones have been described.[5] A common strategy involves the

construction of the pyridinone ring followed by functional group manipulations. For instance, the synthesis of a related compound, 4-amino-5-methyl-2(1H)-pyridinone, a key intermediate for the drug Finerenone, involves a two-step process starting from 2-chloro-5-methyl-4-nitropyridine-1-oxide.^{[6][7]}

A generalized workflow for the synthesis of a substituted pyridin-2(1H)-one is outlined below.

General Experimental Workflow: Synthesis of Substituted Pyridin-2(1H)-ones



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Caption: Generalized workflow for the synthesis of substituted pyridin-2(1H)-ones.

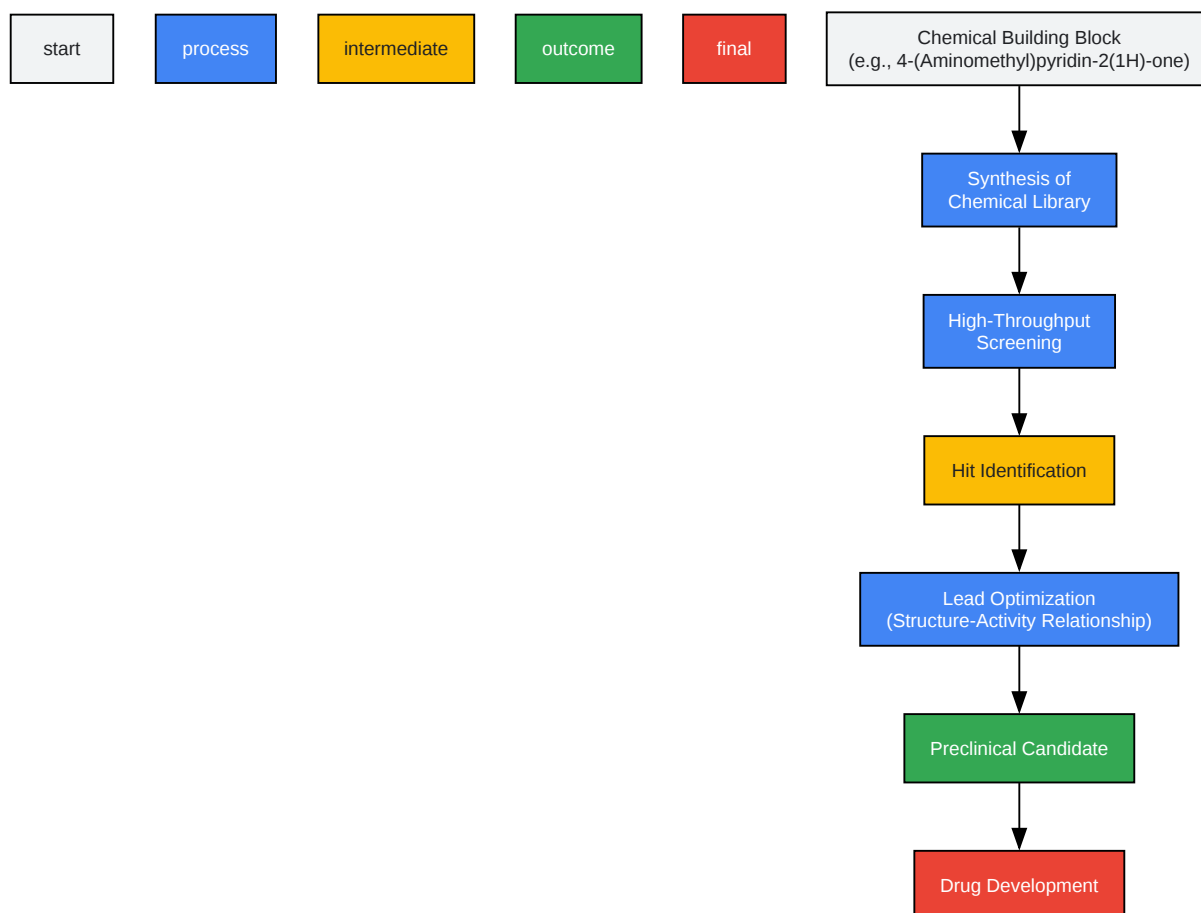
Detailed Methodologies (Based on related syntheses):

- Step 1: Hydrogenation of a Nitro-Pyridine Precursor:
 - Reaction Setup: A suitable pressure reactor is charged with a nitro-substituted pyridine precursor (e.g., 2-chloro-5-methyl-4-nitropyridine-1-oxide) and a solvent such as methanol.^[6]
 - Catalyst Addition: A platinum-based catalyst (e.g., Pt/C) is added to the suspension.^[6]
 - Hydrogenation: The reactor is pressurized with hydrogen gas and heated. The reaction is monitored by techniques like TLC or HPLC until completion.^[6]
 - Work-up: After cooling, the reaction mixture is filtered to remove the catalyst. The resulting filtrate containing the aminated intermediate can be used directly in the next step.^[6]
- Step 2: Formation of the Pyridinone Ring:
 - Reaction Setup: The aminated intermediate is placed in a pressure reactor with a suitable base (e.g., KOH) and solvent (e.g., methanol).^[7]
 - Cyclization: The mixture is heated under pressure to facilitate the intramolecular cyclization to form the pyridinone ring.^[7]
 - Work-up and Purification: Upon completion, the mixture is cooled, and the product is isolated. This often involves evaporating the solvent, removing inorganic salts by filtration, and recrystallizing the crude product from a suitable solvent like water to yield the pure pyridinone derivative.^[6]

Biological Context and Signaling Pathways

There is no specific information in the provided search results detailing the biological activity or associated signaling pathways for **4-(Aminomethyl)pyridin-2(1H)-one** itself. However, the pyridin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active molecules. For example, a series of 3,5-disubstituted pyridin-2(1H)-ones has been synthesized and evaluated for anti-allodynic effects in an inflammatory pain model.^[5] The structural similarity to intermediates used in the synthesis of drugs like Finerenone, a mineralocorticoid receptor antagonist, suggests that derivatives of **4-(Aminomethyl)pyridin-2(1H)-one** could be explored for a variety of therapeutic targets.^{[6][7]}

A logical diagram illustrating the relationship between a chemical library and drug discovery is presented below.



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Caption: Role of chemical building blocks in the drug discovery pipeline.

Conclusion

4-(Aminomethyl)pyridin-2(1H)-one is a commercially available pyridinone derivative that holds potential as a building block for the synthesis of novel compounds in the field of drug discovery. While detailed experimental and biological data for this specific molecule are limited in the public domain, established synthetic routes for related pyridinones provide a solid foundation for its chemical exploration. Researchers and scientists can procure this compound from various suppliers to investigate its utility in developing new therapeutic agents.

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